![molecular formula C12H14N2O2S B14222160 Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester CAS No. 541528-07-8](/img/structure/B14222160.png)
Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester is a complex organic compound with the molecular formula C12H15NO3S. This compound is known for its unique structural features, which include a cyclopropyl ring, an aminothioxomethyl group, and a phenylmethyl ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester typically involves the reaction of cyclopropylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then treated with methyl iodide to yield the methyl ester. Finally, the methyl ester is reacted with benzyl alcohol in the presence of a base to form the desired phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The aminothioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The phenylmethyl ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [1-(hydroxymethyl)cyclopropyl]-, phenylmethyl ester
- Carbamic acid, [1-(aminomethyl)cyclopropyl]-, phenylmethyl ester
- Carbamic acid, [1-(aminothioxomethyl)cyclopentyl]-, phenylmethyl ester
Uniqueness
Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester is unique due to its aminothioxomethyl group, which imparts distinct reactivity and binding properties. The presence of the cyclopropyl ring also differentiates it from other carbamic acid derivatives, providing enhanced stability and specificity in its interactions.
Properties
CAS No. |
541528-07-8 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
benzyl N-(1-carbamothioylcyclopropyl)carbamate |
InChI |
InChI=1S/C12H14N2O2S/c13-10(17)12(6-7-12)14-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,17)(H,14,15) |
InChI Key |
XQJVCZNKKNCTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=S)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



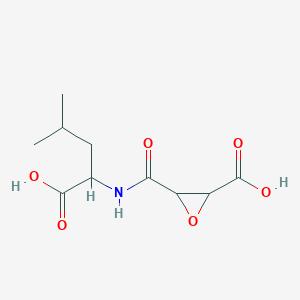
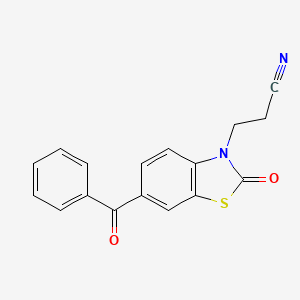
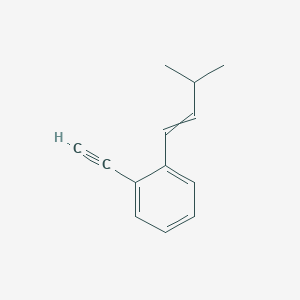
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
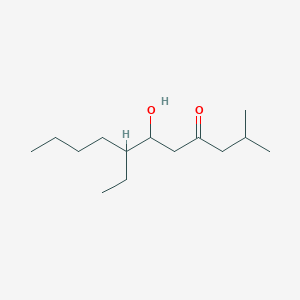
![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)

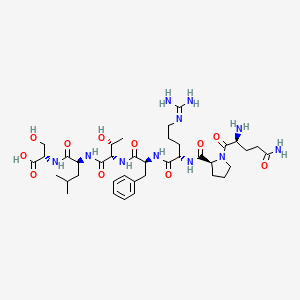

![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
